molecular formula C20H20ClN3O2 B2378445 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-42-5

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2378445
CAS No.: 537680-42-5
M. Wt: 369.85
InChI Key: XQQYNDNWDOUGED-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
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Biological Activity

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , a derivative of tetrahydropyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClN3O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}

This structure includes a chlorophenyl group, a dimethylphenyl moiety, and a tetrahydropyrimidine core, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 66 µM.
  • Escherichia coli : Showed moderate activity compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus66
Escherichia coliModerate

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of tetrahydropyrimidine can inhibit the growth of various cancer cell lines:

  • HeLa Cells : The compound showed significant cytotoxicity against cervical cancer cells.
  • Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

3. Enzyme Inhibition

Enzyme inhibitory activities are another area where this compound shows promise. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : The compound has been tested for its ability to inhibit AChE, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
  • Urease Inhibition : The compound also exhibited urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Table 2: Enzyme Inhibitory Activities

EnzymeInhibition ActivityReference
AcetylcholinesteraseYes
UreaseYes

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Menozzi et al. synthesized a series of pyrimidine derivatives including the target compound. These derivatives were screened for antibacterial activity and showed promising results against Gram-positive bacteria. The presence of hydrophobic substituents was found to enhance their activity significantly .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of tetrahydropyrimidines indicated that modifications at specific positions on the phenyl ring could lead to increased biological activity. For example, introducing halogen groups at the para position significantly improved antimicrobial efficacy .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQYNDNWDOUGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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